molecular formula C21H21N3O3S2 B2626463 N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 922047-04-9

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No. B2626463
M. Wt: 427.54
InChI Key: NRTFKMQGCRARIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Zablotskaya et al. (2013) synthesized and characterized a series of derivatives of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some derivatives demonstrated antimicrobial action, linking biological results with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Anticancer and Antimicrobial Applications

  • González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, showing their ability to bind to DNA, cleave DNA, and display antiproliferative activity in yeast and human tumor cells. The study emphasized the role of the N-sulfonamide derivative in determining the type of interaction with DNA (González-Álvarez et al., 2013).

Anti-tubercular Potential

  • Purushotham and Poojary (2018) conducted a study involving N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide, focusing on its potential as an antitubercular agent. The compound was docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into its plausible inhibitory action (Purushotham & Poojary, 2018).

Industrial Applications

  • Deegan et al. (2011) developed a SPE-LC-MS/MS method for detecting low concentrations of pharmaceuticals in industrial waste streams, including compounds similar to N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide. This research highlights the compound's relevance in environmental monitoring (Deegan et al., 2011).

DNA Interaction and ADMET Analysis

  • A study by Kharwar and Dixit (2021) synthesized N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes. They examined the enhanced antimicrobial activity upon metal complexation and investigated complexes-DNA interaction, revealing strong binding to CT-DNA through an intercalation mechanism. The study also conducted an in silico ADMET study, highlighting good drug-likeness characteristics (Kharwar & Dixit, 2021).

properties

IUPAC Name

N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-15-6-8-19(9-7-15)29(26,27)23-21-22-18(14-28-21)12-20(25)24-11-10-16-4-2-3-5-17(16)13-24/h2-9,14H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFKMQGCRARIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

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